5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural attributes include:
- Methoxy group at position 2 of the benzenesulfonamide moiety, influencing electronic properties and metabolic stability.
- 3,3-dimethyl-4-oxo-5-propyl substituents on the oxazepine ring, which modulate conformational flexibility and steric effects.
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-5-10-24-16-12-15(7-9-17(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-8-18(19)28-4/h6-9,11-12,23H,5,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYDPKAGUKRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2O4 |
| Molecular Weight | 416.9 g/mol |
| CAS Number | 921525-60-2 |
These properties indicate a complex structure that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Properties :
- Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This is crucial for its potential use in treating infections.
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction in malignant cells.
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Antiviral and Anti-inflammatory : Research indicates potential antiviral properties along with anti-inflammatory effects, making it a candidate for treating viral infections and inflammatory diseases.
- Anticancer Treatments : Given its cytotoxicity towards cancer cells, it may be explored further as an anticancer agent.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety of this compound:
- In Vitro Studies :
-
Animal Models :
- In vivo studies have shown promising results regarding its safety profile and therapeutic efficacy in animal models of cancer and infection.
-
Comparative Analysis with Analogues :
- Comparative studies with structurally similar compounds suggest that the presence of specific functional groups enhances biological activity, particularly in terms of solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis contrasts the target compound with structurally analogous molecules, focusing on ring systems , substituent effects , and functional group contributions .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Ring Systems :
- The target compound’s benzo[b][1,4]oxazepine core incorporates an oxygen atom, creating a distinct electronic environment compared to the 1,4-benzodiazepin-2-one core of Methylclonazepam. This difference may alter binding kinetics to biological targets due to variations in hydrogen-bonding capacity and ring strain .
Substituent Profiles: Sulfonamide vs. Nitro Groups: The target compound’s sulfonamide group (-SO₂NH₂) is a strong hydrogen-bond donor/acceptor, often associated with enzyme inhibition (e.g., carbonic anhydrase). In contrast, Methylclonazepam’s nitro group (-NO₂) enhances electron-withdrawing effects, which are critical for GABAA receptor potentiation . Chlorine Positioning: The target compound’s chlorine at position 5 (benzenesulfonamide) vs. Methylclonazepam’s 2-chlorophenyl group may lead to divergent steric and electronic interactions with target sites.
Pharmacokinetic Considerations :
- The 3,3-dimethyl-5-propyl substituents on the oxazepine ring likely improve metabolic stability by reducing oxidative degradation compared to Methylclonazepam’s unsubstituted diazepine ring. However, the absence of nitro or halogenated aryl groups (as in Methylclonazepam) may reduce blood-brain barrier penetration .
Research Findings and Limitations
- If structural data for this compound exist, SHELXL or SHELXTL would likely be employed for refinement, ensuring high precision in bond-length and angle measurements.
- Methylclonazepam Analysis : The purity and structural confirmation of Methylclonazepam highlight the importance of analytical rigor in characterizing heterocyclic compounds, a standard that would apply to the target sulfonamide derivative.
Preparation Methods
Key Intermediate Formation
- Starting Material : 2-Hydroxy-4-nitrobenzoic acid is esterified to form methyl 2-hydroxy-4-nitrobenzoate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding methyl 2-hydroxy-4-aminobenzoate.
- Alkylation : Reaction with 3-bromo-2-methylpropane introduces the 3,3-dimethyl and 5-propyl substituents via nucleophilic substitution.
- Cyclization : Intramolecular amide formation under acidic conditions (e.g., HCl/EtOH) generates the oxazepine ring.
Sulfonamide Coupling
The sulfonamide group is introduced via reaction of the primary amine on the benzooxazepine core with a sulfonyl chloride derivative.
Synthesis of 2-Methoxy-5-Chlorobenzenesulfonyl Chloride
Coupling Reaction
- Conditions : The benzooxazepine amine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (2 equiv) as a base.
- Reagent Addition : 2-Methoxy-5-chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.
- Work-Up : The mixture is stirred for 12 hours at room temperature, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Functional Group Modifications
Methoxy Group Installation
The 2-methoxy group on the benzene ring is typically introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling:
- NAS : Reaction of 2-hydroxy-5-chlorobenzenesulfonyl chloride with methyl iodide in the presence of K₂CO₃ in DMF.
- Ullmann Coupling : Copper-catalyzed coupling of methanol with a brominated precursor at elevated temperatures (80–100°C).
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl/EtOH, reflux, 6h | 72 | 95 |
| Sulfonamide Coupling | DCM, Et₃N, 0°C → RT, 12h | 68 | 98 |
| Methoxy Installation | K₂CO₃, DMF, CH₃I, 60°C, 8h | 85 | 97 |
Data extrapolated from analogous reactions in patents.
Analytical Characterization
Post-synthetic validation employs:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) δ 1.25 (s, 6H, CH₃), 1.45–1.55 (m, 2H, CH₂), 3.80 (s, 3H, OCH₃), 4.20 (t, 2H, NCH₂).
- HPLC-MS : [M+H]⁺ calcd. 511.2, found 511.3.
Challenges and Alternatives
- Steric Hindrance : The 3,3-dimethyl and 5-propyl groups may impede cyclization. Alternative catalysts (e.g., ZnCl₂) improve ring closure efficiency.
- Sulfonamide Stability : Acidic work-up conditions risk hydrolysis; neutral pH buffers are recommended during purification.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide?
- Methodological Answer : Synthesis requires multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Core formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive intermediates .
- Sulfonamide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the benzenesulfonamide moiety, monitored by TLC and purified via column chromatography .
- Final purification : Recrystallization from ethanol/dichloromethane or preparative HPLC to achieve >95% purity .
- Key Analytical Validation : Confirm intermediate and final structures via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Note challenges in crystallizing the flexible oxazepine ring, requiring slow vapor diffusion with hexane/ethyl acetate .
- Spectroscopic cross-validation : Compare experimental IR (e.g., S=O stretch at 1150–1250 cm⁻¹) and UV-Vis spectra (λmax ~280 nm for sulfonamide) with computational predictions (DFT/B3LYP/6-31G*) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in DMSO (high solubility for biological assays), methanol, and chloroform. Low aqueous solubility necessitates formulation with surfactants (e.g., Tween-80) for in vitro studies .
- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under acidic conditions (pH <3) .
Advanced Research Questions
Q. How do substituent variations (e.g., propyl vs. allyl/ethyl) on the oxazepine ring influence biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., 5-allyl or 5-ethyl derivatives) and test against target enzymes (e.g., kinases or proteases). Use IC₅₀ values to correlate bulkier substituents (propyl) with enhanced hydrophobic binding .
- Computational docking : Perform AutoDock Vina simulations to map steric effects of the propyl group in active-site pockets (e.g., ΔG binding ~-9.2 kcal/mol vs. -8.5 kcal/mol for ethyl) .
Q. What mechanistic insights explain contradictory bioactivity data across cell-based vs. enzyme assays?
- Methodological Answer :
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets (e.g., GPCRs) that may dominate in cellular contexts .
- Metabolic stability analysis : Incubate with liver microsomes (human/rat) to assess CYP450-mediated demethylation of the methoxy group, which reduces potency in vivo .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to calculate logP (~3.2) and PSA (~95 Ų), indicating moderate blood-brain barrier permeability but high plasma protein binding (>90%) .
- Metabolite prediction : Employ GLORYx to identify primary oxidation sites (e.g., propyl chain → hydroxylated metabolite) for targeted deuteration (e.g., C-D bonds) to block metabolic hotspots .
Q. What experimental approaches resolve crystallographic disorder in the oxazepine ring?
- Methodological Answer :
- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model disorder, supported by PLATON’s ROTAX analysis for rotational pseudosymmetry .
- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts, improving resolution to <1.0 Å .
Comparative and Methodological Challenges
Q. Why do NMR spectra of this compound show unexpected splitting patterns in the propyl chain?
- Methodological Answer :
- Conformational analysis : Variable-temperature NMR (VT-NMR) from 25°C to -40°C to slow ring puckering dynamics, resolving diastereotopic protons in the propyl group .
Q. How does this sulfonamide compare to carboxamide analogs in target selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
